molecular formula C10H20N2 B8628373 3-Isopropyl-3,7-diazabicyclo[3.3.1]nonane

3-Isopropyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B8628373
M. Wt: 168.28 g/mol
InChI Key: MGLHZAPOUJJKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-3,7-diazabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C10H20N2/c1-8(2)12-6-9-3-10(7-12)5-11-4-9/h8-11H,3-7H2,1-2H3

InChI Key

MGLHZAPOUJJKCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CC(C1)CNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 200-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer, a heating mantle, a condenser with a N2 inlet, and two glass stoppers. To a stirred mixture of amine (30) (5.53 g, 21.4 mmol) and 10% Pd/C (0.64 g, 30 mg/mmol of amine) in CH3OH (80 mL) was added anhydrous HCO2NH4 (3.37 g, 53.5 mmol) in one portion. Stirring the mixture at reflux under N2 for 30 min, cooling the new mixture to RT, and filtering through a celite pad was followed by concentration of the resulting solution to give a viscous oil. The oil was then dissolved in H2O (80 mL) and the pH was adjusted to ~12 by the addition of 10% NaOH. Combined extracts (CH2Cl2, 4×40 mL) of the aqueous solution were dried, filtered, and concentrated (rotary evaporator then vacuum pump, 10 min, RT/0.2 mm Hg) to give amine (31) as a light oil (3.35 g, 93.0%) which was used without further purification. IR (film) cm-1 3315 (N--H), 2965, 2900, 2850, 2790, 2760, 2725 (C--H); 1H NMR (DCCl3) δ1.01 (d, 6 H, CH3, J=6.7 Hz), 1.60-1.67 [m, 3 H, H(1,5) and H(9)], 1.79-1.84 [m, 1 H, H(9)], 2.53-2.59 [m, 3 H, ring protons and CH(CH3)2 ], 2.90-3.06 [m, 6 H, ring protons], 3.56 (bs, 1 H, N--H); 13C NMR (DCCl3) ppm 18.12 (CH3), 30.04 [C(1,5)], 33.62 [C(9)], 52.86 [C(6,8)], 54.59 [CH(CH3)2 ], 54.65 [C(2,4)].
Name
amine
Quantity
5.53 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

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